4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound is characterized by the presence of a chloro and trifluoromethyl group on the pyrimidine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)pyrimidine.
Reaction with Piperazine: The starting material is reacted with piperazine under controlled conditions to form the intermediate compound.
Formylation: The intermediate compound is then subjected to formylation to introduce the carbaldehyde group, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbaldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyrimidine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde can be compared with other pyrimidine derivatives, such as:
4-Chloro-2-(trifluoromethyl)pyrimidine: Lacks the piperazine and carbaldehyde groups, resulting in different chemical properties and applications.
Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate:
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a benzyl ester group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClF3N4O |
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Molecular Weight |
294.66 g/mol |
IUPAC Name |
4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H10ClF3N4O/c11-7-5-8(16-9(15-7)10(12,13)14)18-3-1-17(6-19)2-4-18/h5-6H,1-4H2 |
InChI Key |
ZXSSPPPMFGHSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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